3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester
Overview
Description
- Synonyms : (Pinacolboryl)benzene, 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, Pinacol phenylboronate, cyclic tetramethylethylene ester benzeneboronic acid
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of acid catalysts. The pinacol ester group provides stability and solubility to the compound, making it useful for various applications .
Molecular Structure Analysis
The molecular structure of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester consists of a boron atom (B) bonded to a phenyl group, a pinacol ester moiety, and a di-n-propylamino group. The pinacol ester ensures the compound’s stability and reactivity .
Chemical Reactions Analysis
This compound participates in metal-catalyzed C-C bond formation reactions, particularly the Suzuki–Miyaura reaction . In this reaction, it serves as a boronate ester substrate, facilitating the coupling of aryl halides with organoboron reagents .
Physical and Chemical Properties Analysis
Scientific Research Applications
Solubility in Organic Solvents
Research conducted by Leszczyński, Hofman, and Sporzyński (2020) investigates the solubility of phenylboronic acid derivatives, including pinacol esters, in various organic solvents. They found that pinacol esters show better solubility than the parent acid in all tested solvents, highlighting their potential in facilitating reactions and formulations in organic chemistry Leszczyński, Hofman, & Sporzyński, 2020.
Hydrolysis at Physiological pH
The stability of phenylboronic pinacol esters in water, especially at physiological pH, is of great interest for their use in drug delivery systems. Achilli et al. (2013) discuss how these esters are marginally stable in water, undergoing hydrolysis dependent on the substituents in the aromatic ring and significantly accelerated at physiological pH. This property could be exploited in designing pH-sensitive drug delivery systems Achilli et al., 2013.
Phosphorescence Properties
An intriguing application of simple arylboronic esters, including phenylboronic acid pinacol ester, is their ability to exhibit long-lived room-temperature phosphorescence. Shoji et al. (2017) discovered that these compounds are phosphorescent in the solid state at room temperature, a property not commonly associated with heavy-atom-free molecules. This finding opens up potential applications in organic phosphorescent materials and optoelectronic devices Shoji et al., 2017.
Catalyst in Organic Reactions
Phenylboronic acid pinacol esters serve as intermediates in various catalytic reactions, including the Rh(III)-catalyzed C-H arylation of arenes. Wang et al. (2016) demonstrated their use in increasing the yield of cross-coupling of C-H bonds with organoboron reagents, showcasing their significance in synthetic organic chemistry Wang et al., 2016.
Solid-State Protection of Compounds
The solid-state protection of various compounds using phenylboronic acid is facilitated by its reactivity with diamines, diols, and polyols to form cyclic phenylboronic esters. Kaupp, Naimi-Jamal, and Stepanenko (2003) describe a waste-free and facile method for protecting sensitive compounds, illustrating the versatility of phenylboronic esters in synthetic chemistry Kaupp, Naimi-Jamal, & Stepanenko, 2003.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic ester, is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could potentially affect their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be significantly affected by the pH of its environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the study of enzyme mechanisms and protein interactions. The compound interacts with enzymes such as proteases and kinases, as well as proteins that contain serine, threonine, or tyrosine residues. These interactions are typically characterized by the formation of a boronate ester linkage, which can be used to probe the active sites of enzymes and to study protein-ligand interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound can inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its efficacy and reliability in experiments. Long-term studies have shown that the compound can maintain its activity for extended periods under appropriate storage conditions. It is essential to monitor its stability and degradation to ensure consistent results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways can influence the compound’s overall efficacy and duration of action in biochemical studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability and activity at specific cellular sites .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, where it exerts its biochemical effects. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
Properties
IUPAC Name |
N-propyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2/c1-7-12-21(13-8-2)15-16-10-9-11-17(14-16)20-22-18(3,4)19(5,6)23-20/h9-11,14H,7-8,12-13,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXESWGPVUNLWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454653-70-3 | |
Record name | 3-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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